(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a 3-chloro-4-methoxyphenyl group and a 3-methylanilino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with 2-(3-methylanilino)-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby altering their function and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one
- This compound
Uniqueness
Compared to other thiazolone derivatives, this compound exhibits unique properties due to the presence of both chloro and methoxy substituents on the phenyl ring. These substituents influence the compound’s reactivity and biological activity, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C18H15ClN2O2S |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O2S/c1-11-4-3-5-13(8-11)20-18-21-17(22)16(24-18)10-12-6-7-15(23-2)14(19)9-12/h3-10H,1-2H3,(H,20,21,22)/b16-10+ |
InChI Key |
LAQHANQIJNREAY-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OC)Cl)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.